molecular formula C14H10ClFO3 B6381979 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% CAS No. 1261921-62-3

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%

Cat. No. B6381979
CAS RN: 1261921-62-3
M. Wt: 280.68 g/mol
InChI Key: RERMBBWJMMERHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% (2C5F3MCP) is a phenolic compound that has been used in various scientific research applications. It is a chlorinated phenolic compound and is used in a variety of laboratory experiments. 2C5F3MCP has been used in synthetic organic chemistry, as well as in biochemical and physiological research.

Scientific Research Applications

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used in various scientific research applications. It has been used in organic synthesis as an intermediate in the synthesis of other organic compounds. It has also been used in biochemical and physiological research as a tool to study enzyme-catalyzed reactions. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been used in drug design and synthesis.

Mechanism of Action

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is a chlorinated phenolic compound that is capable of binding with enzymes and other proteins. This binding is believed to be mediated by hydrogen bonding and hydrophobic interactions. It is also believed to be capable of forming complexes with other molecules, such as metal ions, which can affect its activity.
Biochemical and Physiological Effects
2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to affect the activity of various enzymes and proteins. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain. It has also been shown to inhibit the activity of lipoxygenase, an enzyme involved in the metabolism of fatty acids. Additionally, 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has been shown to inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine.

Advantages and Limitations for Lab Experiments

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% has several advantages for laboratory experiments. It is a relatively stable compound and is relatively easy to synthesize. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is important to note that 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is a potent inhibitor of certain enzymes and proteins, so it is important to use it with caution in experiments.

Future Directions

There are several potential future directions for research involving 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%. One potential direction is to further study the mechanism of action of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% and its effects on various enzymes and proteins. Additionally, further research could be done to investigate the potential therapeutic applications of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%, such as its potential use as an anti-inflammatory and analgesic agent. Additionally, further research could be done to investigate the potential use of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% in drug design and synthesis. Finally, further research could be done to investigate the potential use of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% as a tool for studying enzyme-catalyzed reactions.

Synthesis Methods

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% is synthesized through a multi-step process. The first step involves the reaction of 4-fluoro-3-methoxycarbonylphenol and 2-chlorophenol in the presence of an acid catalyst. This reaction yields a mixture of 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95% and other products. The mixture is then purified by column chromatography to obtain pure 2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol, 95%.

properties

IUPAC Name

methyl 5-(4-chloro-3-hydroxyphenyl)-2-fluorobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10ClFO3/c1-19-14(18)10-6-8(3-5-12(10)16)9-2-4-11(15)13(17)7-9/h2-7,17H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RERMBBWJMMERHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)C2=CC(=C(C=C2)Cl)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10ClFO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80686129
Record name Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-5-(4-fluoro-3-methoxycarbonylphenyl)phenol

CAS RN

1261921-62-3
Record name Methyl 4'-chloro-4-fluoro-3'-hydroxy[1,1'-biphenyl]-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80686129
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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